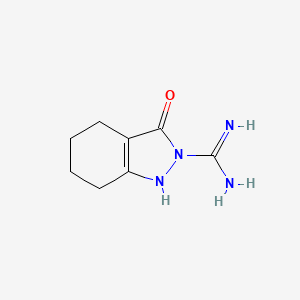

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide

説明

作用機序

Target of Action

The primary target of NSC664719 is the histone lysine methyltransferase EZH2 . EZH2 is a key component implicated in cancer aggressiveness, metastasis, and poor prognosis .

Mode of Action

NSC664719 interacts with EZH2, inhibiting its function .

Biochemical Pathways

The inhibition of EZH2 by NSC664719 affects the biochemical pathways associated with histone methylation. This can lead to changes in gene expression, which may contribute to its effects on cancer cell behavior . .

Result of Action

The molecular and cellular effects of NSC664719’s action primarily involve changes in gene expression due to the inhibition of EZH2 . These changes can potentially affect cancer cell behavior, including aggressiveness and metastasis . .

生化学分析

Biochemical Properties

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histone lysine methyltransferase EZH2, an enzyme implicated in cancer aggressiveness and metastasis . The interaction with EZH2 involves inhibition of the enzyme’s activity, which can lead to changes in gene expression and cellular behavior. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with EZH2 can lead to the suppression of genes involved in cell proliferation and survival, thereby affecting cancer cell growth and metastasis . Additionally, this compound may impact other cellular processes such as apoptosis and differentiation, depending on the cell type and context .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of EZH2, inhibiting its enzymatic activity and preventing the methylation of histone proteins . This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular behavior. Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on gene expression and cellular behavior, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit EZH2 activity and modulate gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased apoptosis . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism, influencing metabolic flux and metabolite levels . For instance, its inhibition of EZH2 can lead to changes in the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis . Additionally, this compound may be metabolized by specific enzymes, leading to the formation of metabolites with distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution within the cell . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with EZH2 suggests that it may localize to the nucleus, where it can modulate chromatin structure and gene expression . The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic applications .

化学反応の分析

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used .

科学的研究の応用

This compound has several scientific research applications. It is used in proteomics research as a specialty product . Additionally, it has been studied for its potential as an inhibitor of histone lysine methyltransferase EZH2, which is implicated in cancer aggressiveness, metastasis, and poor prognosis . The compound’s structure-activity relationship has been explored to optimize its potency and efficacy as an EZH2 inhibitor .

類似化合物との比較

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide can be compared with other similar compounds, such as 1,4,5,6,7,7a-hexahydroinden-2-one and N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its potential as an EZH2 inhibitor and its applications in proteomics research .

生物活性

3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide (CAS Number: 210417-14-4) is a heterocyclic compound with a molecular formula of C₈H₁₂N₄O. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound exhibits the following chemical properties:

- Molecular Formula : C₈H₁₂N₄O

- Melting Point : 244–246 °C

- MDL Number : MFCD03848521

| Property | Value |

|---|---|

| Molecular Weight | 172.21 g/mol |

| Melting Point | 244–246 °C |

| CAS Number | 210417-14-4 |

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. A study demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound was shown to target specific signaling pathways involved in cancer progression.

Case Study :

In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages.

Research Findings :

In a controlled experiment with lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6. This suggests a potential therapeutic application in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in tumor growth and inflammation.

- Modulation of Apoptotic Pathways : It influences the balance between pro-apoptotic and anti-apoptotic factors within cells.

- Cytokine Regulation : The compound alters cytokine production in immune cells, thereby modulating inflammatory responses.

特性

IUPAC Name |

3-oxo-4,5,6,7-tetrahydro-1H-indazole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-8(10)12-7(13)5-3-1-2-4-6(5)11-12/h11H,1-4H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUZAXZCHGYTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(N2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327534 | |

| Record name | NSC664719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210417-14-4 | |

| Record name | NSC664719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。